molecular formula C21H15NO6S B2851816 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 1164521-18-9

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No. B2851816
CAS RN: 1164521-18-9
M. Wt: 409.41
InChI Key: GYIDEMIYLSMCMO-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a methoxybenzenesulfonate group, which is a benzenesulfonate ester with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzofuran and pyridine rings. The Z-configuration indicates that the highest priority groups on the carbon-carbon double bond are on opposite sides .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, and the methoxy group could be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the polar methoxybenzenesulfonate group could make the compound more soluble in polar solvents .

Scientific Research Applications

Organic Synthesis and Reactivity

One study explores the reactions of related compounds with nitrile oxides to synthesize a range of compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions are crucial for developing new organic materials with potential applications in pharmaceuticals and agrochemicals (Kandeel & Youssef, 2001).

Materials Science and Conductivity

Another research focus is on conducting polymers derived from bis(pyrrol-2-yl) arylenes, indicating the utility of related compounds in synthesizing materials with low oxidation potentials. These materials are significant for developing stable, electrically conducting polymers (Sotzing et al., 1996).

Coordination Polymers and Luminescence

The hydrothermal reactions of related compounds have been used to create metal-organic coordination frameworks with strong fluorescence at room temperature. These materials are interesting for their potential applications in sensing, imaging, and light-emitting devices (Jiang et al., 2004).

Antimicrobial Activity

Novel derivatives synthesized from related compounds have shown antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents. This aspect is critical in the ongoing battle against resistant microbial strains (Habib et al., 2012).

Catalysis and Selective Reactions

Research on sulfonated Schiff base copper(II) complexes, including related compounds, demonstrates their efficiency as catalysts in alcohol oxidation. Such findings are pivotal for advancing green chemistry by developing more efficient and selective catalysts for organic transformations (Hazra et al., 2015).

Future Directions

The future research directions for this compound could include studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S/c1-26-15-4-7-17(8-5-15)29(24,25)28-16-6-9-18-19(12-16)27-20(21(18)23)11-14-3-2-10-22-13-14/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIDEMIYLSMCMO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.